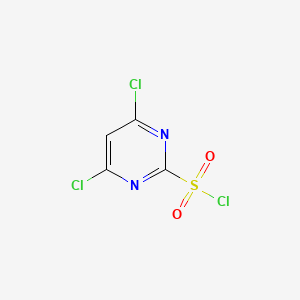

4,6-Dichloropyrimidine-2-sulfonyl chloride

Beschreibung

4,6-Dichloropyrimidine-2-sulfonyl chloride is a halogenated pyrimidine derivative featuring a sulfonyl chloride (-SO₂Cl) functional group at position 2 and chlorine atoms at positions 4 and 4. Sulfonyl chlorides are critical intermediates in synthesizing sulfonamides, sulfonic acids, and other functionalized molecules, with applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

4,6-dichloropyrimidine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2O2S/c5-2-1-3(6)9-4(8-2)12(7,10)11/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTZGQOGWUGMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4,6-Dichlorpyrimidin-2-sulfonylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Nukleophile: Amine, Alkohole und Thiole sind übliche Nukleophile in Substitutionsreaktionen.

Lösungsmittel: Dimethylformamid (DMF) und Dichlormethan (DCM) werden häufig als Lösungsmittel verwendet.

Katalysatoren: Lewis-Säuren wie Aluminiumchlorid (AlCl3) werden oft verwendet, um Reaktionen zu erleichtern.

Wissenschaftliche Forschungsanwendungen

4,6-Dichlorpyrimidin-2-sulfonylchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 4,6-Dichlorpyrimidin-2-sulfonylchlorid beinhaltet seine Reaktivität gegenüber Nukleophilen. Die Sulfonylchloridgruppe ist stark elektrophil, was sie anfällig für nucleophile Angriffe macht. Diese Reaktivität wird in verschiedenen chemischen Synthesen genutzt, um Sulfonylgruppen in Zielmoleküle einzuführen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art des verwendeten Nukleophils ab.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloropyrimidine-2-sulfonylchloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, forming sulfonamides and sulfonates.

Coupling Reactions: It can be used in Suzuki-Miyaura and Stille coupling reactions to form biaryl and heteroaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, morpholine, and thiourea are commonly used under basic conditions.

Electrophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are used under mild to moderate conditions.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Electrophilic Substitution: Sulfonamides and sulfonates.

Coupling Reactions: Biaryl and heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloropyrimidine-2-sulfonylchloride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral, anticancer, and antibacterial agents.

Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.

Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of 4,6-Dichloropyrimidine-2-sulfonylchloride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system .

Vergleich Mit ähnlichen Verbindungen

Functional Group and Reactivity

The sulfonyl chloride group distinguishes 4,6-dichloropyrimidine-2-sulfonyl chloride from analogs with alternative substituents at position 2. Key comparisons include:

Key Observations :

- Sulfonyl Chloride (-SO₂Cl) : Exhibits higher electrophilicity compared to carboxylic acids (-COOH) or isocyanates (-NCO), enabling facile nucleophilic substitution reactions. For example, sulfonyl chlorides react with amines to form sulfonamides, a reaction critical in drug design (e.g., antibiotic sulfa drugs) .

- Isocyanate (-NCO) : While reactive, it is prone to hydrolysis in the presence of moisture, forming unstable carbamic acids, which limits its utility in aqueous environments .

- Carboxylic Acid (-COOH) : Primarily participates in acid-base or condensation reactions, offering distinct pathways for derivatization but requiring activation for nucleophilic attack .

Physical and Chemical Properties

- Solubility : Sulfonyl chlorides are typically soluble in polar aprotic solvents (e.g., dichloromethane, THF) but hydrolyze in water. In contrast, carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) may form water-soluble salts under basic conditions .

- Stability : Sulfonyl chlorides are thermally stable but moisture-sensitive, requiring anhydrous storage. Isocyanates decompose upon exposure to water, while carboxylic acids are stable under ambient conditions .

Biologische Aktivität

4,6-Dichloropyrimidine-2-sulfonyl chloride is a compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of sulfonamide antibiotics. Its unique structure, featuring a pyrimidine ring with chlorine and sulfonyl chloride substitutions, enhances its reactivity and potential therapeutic applications.

- Molecular Formula : C₄H₂Cl₂N₂O₂S

- Molecular Weight : 201.04 g/mol

The presence of chlorine atoms at the 4 and 6 positions of the pyrimidine ring contributes to the compound's reactivity, while the sulfonyl chloride group is known for its electrophilic properties, allowing it to engage in nucleophilic substitution reactions essential for organic synthesis.

The biological activity of this compound is largely attributed to its derivatives, particularly in the context of antibacterial properties. Sulfonamides derived from this compound inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate for folate synthesis.

Potential Applications :

- Antibacterial Agents : Effective against a range of bacterial pathogens.

- Cancer Therapy : Some derivatives exhibit potential anticancer activity by interfering with cellular processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichloropyrimidine-5-sulfonyl chloride | C₅H₃Cl₂N₂O₂S | Different position of chlorine and sulfonyl group |

| 5,6-Dichloropyridine-3-sulfonyl chloride | C₅H₃Cl₂N₂O₂S | Variations in chlorine positioning affecting reactivity |

| 4-Aminopyrimidine-2-sulfonyl chloride | C₅H₇ClN₂O₂S | Contains an amino group instead of chlorine |

These compounds exhibit varying biological activities and synthetic pathways due to differences in their chemical structures.

Case Studies and Research Findings

Recent studies have explored the application of this compound in various therapeutic contexts:

- Antibacterial Activity : Derivatives have shown significant efficacy against Gram-positive and Gram-negative bacteria. For instance, studies indicate that specific derivatives can inhibit bacterial growth at low concentrations, demonstrating high potency comparable to established antibiotics .

- Inhibition of Bruton's Tyrosine Kinase (BTK) : The compound's derivatives containing a 2-sulfonylpyrimidine motif have been identified as effective inhibitors of BTK. In vitro assays revealed that these derivatives inhibited BTK activity by over 80% at concentrations as low as 100 nM, indicating potential for treating diseases such as chronic lymphocytic leukemia .

- Anticancer Properties : Research has indicated that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, one study reported that a derivative exhibited IC50 values below 1 µM against non-small cell lung cancer (NSCLC) cell lines .

Safety and Toxicity Profiles

Toxicological assessments have been conducted to evaluate the safety profiles of compounds derived from this compound. Studies indicate that many derivatives do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . Furthermore, pharmacokinetic studies have shown favorable profiles with adequate oral bioavailability and low risk for hERG-related cardiac repolarization issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.